An In-depth Technical Guide to 1,3-Diiodotetrafluorobenzene (CAS: 67815-57-0)
An In-depth Technical Guide to 1,3-Diiodotetrafluorobenzene (CAS: 67815-57-0)
Introduction
1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound that has emerged as a significant building block in the fields of supramolecular chemistry, materials science, and advanced organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and two polarizable iodine atoms, make it a powerful tool for constructing complex molecular architectures and as a versatile intermediate for the synthesis of novel active pharmaceutical ingredients (APIs). The meta-substitution pattern of the iodine atoms imparts a distinct angular geometry, or "bent" shape, which provides a different set of design principles in crystal engineering compared to its linear 1,4-isomer.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 1,3-diiodotetrafluorobenzene is fundamental to its application in research and development.
Physical and Chemical Properties
The key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 67815-57-0 | [2][3][4][5] |
| Molecular Formula | C₆F₄I₂ | [2][6] |
| Molecular Weight | 401.87 g/mol | [2][5] |
| Appearance | Clear, faint yellow liquid | [4][5] |
| Boiling Point | 140 °C | [5][7] |
| Density | 2.671 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Refractive Index | 1.608 | [3] |
| IUPAC Name | 1,2,3,5-tetrafluoro-4,6-diiodobenzene | [2] |
| SMILES | C1(=C(C(=C(C(=C1F)I)F)I)F)F | [2] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 1,3-diiodotetrafluorobenzene. Below is a detailed description of the expected spectroscopic data.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's C₂ᵥ symmetry, a specific and predictable pattern of signals is expected in its NMR spectra.
-
¹H NMR: As there are no hydrogen atoms in the molecule, no signals are expected in the ¹H NMR spectrum. The absence of signals can be a useful confirmation of purity.[8]
-
¹³C NMR: The spectrum is expected to show three distinct signals for the aromatic carbons, as two pairs of carbons are chemically equivalent.
-
C-I Carbons (C1, C3): These carbons are directly bonded to iodine and are expected to appear at the highest field (lowest ppm) in the aromatic region, typically around 75-85 ppm.[9] The chemical shift is sensitive to intermolecular interactions, such as halogen bonding.[10]
-
C-F Carbons (C4, C6): These carbons are equivalent and will appear as a single resonance.
-
C-F Carbon (C2) & C-F Carbon (C5): These two carbons are also chemically equivalent. The C-F carbons will exhibit large one-bond C-F coupling constants (¹JCF) and smaller multi-bond couplings to other fluorine atoms, resulting in complex multiplets for each signal.
-
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show three distinct resonances due to the three non-equivalent fluorine environments. The chemical shifts for aryl fluorides typically appear in the range of -100 to -170 ppm relative to CFCl₃.[11][12][13] Each signal will exhibit complex splitting patterns due to three-bond (³JFF) and four-bond (⁴JFF) fluorine-fluorine couplings.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
C-F Stretching: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ region.
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-I Stretching: Weaker absorptions typically found in the far-infrared region (< 600 cm⁻¹). The Aldrich FT-IR Collection, Edition II, contains a spectrum for "Diiodotetrafluorobenzene, 99%", which is highly likely to be the 1,3-isomer given its liquid state at room temperature.[14]
1.2.3. Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the spectrum will be characterized by:
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 402, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Stepwise loss of iodine atoms ([M-I]⁺ at m/z ≈ 275) and subsequent fragmentation of the fluorinated benzene ring are expected.
Synthesis and Purification
The synthesis of 1,3-diiodotetrafluorobenzene is most reliably achieved through the direct iodination of its tetrafluorinated precursor, 1,2,3,5-tetrafluorobenzene.[5] The following protocol is adapted from a well-established procedure for the synthesis of the isomeric 1,4-diiodotetrafluorobenzene, leveraging analogous reactivity.[8]
Synthetic Workflow
Caption: Synthetic workflow for 1,3-Diiodotetrafluorobenzene.
Detailed Experimental Protocol
Materials:
-
1,2,3,5-Tetrafluorobenzene
-
Iodine (I₂)
-
Fuming Sulfuric Acid (20% SO₃)
-
Sodium bisulfite (NaHSO₃)
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, carefully add iodine to fuming sulfuric acid with stirring. The mixture should be cooled in an ice bath during this addition.
-
Addition of Substrate: To the stirred mixture, slowly add 1,2,3,5-tetrafluorobenzene while maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 55-60 °C and maintain this temperature for 3 hours with vigorous stirring.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice.
-
Isolation: A dark, oily product or solid will separate. If solid, filter the precipitate. If an oil, separate the organic layer. Wash the crude product thoroughly with a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine, followed by washing with water.
-
Purification: Dry the crude product over anhydrous magnesium sulfate (MgSO₄). The final product can be purified by vacuum distillation to yield pure 1,3-diiodotetrafluorobenzene as a clear, faintly yellow liquid.
Reactivity and Applications in Development
The chemical behavior of 1,3-diiodotetrafluorobenzene is dominated by the interplay between its C-F and C-I bonds, making it a valuable component in both supramolecular assembly and covalent synthesis.
Halogen Bonding and Crystal Engineering
The primary application of this molecule is as a potent halogen bond donor . The electron-withdrawing nature of the tetrafluorinated ring creates a region of positive electrostatic potential (a σ-hole) on the iodine atoms, enabling them to form strong, directional, non-covalent interactions with Lewis basic atoms (e.g., N, O, S) of other molecules.[15]
Caption: Halogen bonding with 1,3-diiodotetrafluorobenzene.
This predictable interaction is a cornerstone of crystal engineering , allowing for the rational design of co-crystals with tailored solid-state properties. These properties are relevant for:
-
Pharmaceutical Co-crystals: Modifying the solubility, stability, and bioavailability of active pharmaceutical ingredients.
-
Organic Semiconductors: The ordered, layered structures that can be formed have potential applications in electronic materials.[16]
-
Functional Materials: Development of liquid crystals, gels, and materials for anion recognition.
A Versatile Building Block in Cross-Coupling Reactions
For drug development professionals, the C-I bonds of 1,3-diiodotetrafluorobenzene are highly attractive reaction handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing the complex carbon skeletons of modern pharmaceuticals.
3.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[17][18] 1,3-Diiodotetrafluorobenzene is an excellent substrate for this reaction, allowing for the introduction of aryl or heteroaryl groups at one or both iodine positions.
Caption: Suzuki-Miyaura coupling with 1,3-diiodotetrafluorobenzene.
This reaction is crucial for synthesizing fluorinated biaryl compounds, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.[17]
3.2.2. Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[19][20] This provides a direct route to arylalkynes, which are important intermediates in drug synthesis and valuable structural motifs in their own right. The high reactivity of the C-I bond ensures that these couplings can often be performed under mild conditions.[19]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling 1,3-diiodotetrafluorobenzene.
Hazard Identification
The compound is classified with the following GHS hazard statements:[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The compound is listed as light-sensitive; therefore, storage in an amber or opaque container is recommended to prevent degradation.
Conclusion
1,3-Diiodotetrafluorobenzene is a highly functionalized and versatile chemical entity. Its significance extends from fundamental studies in supramolecular chemistry, driven by its capacity for strong and directional halogen bonding, to practical applications in medicinal chemistry as a key building block for complex molecules via cross-coupling reactions. The unique structural and electronic features of this compound ensure its continued importance for scientists and researchers at the forefront of materials science and drug discovery.
References
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- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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